molecular formula C12H22N2 B1426864 N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine CAS No. 1339505-47-3

N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine

Cat. No.: B1426864
CAS No.: 1339505-47-3
M. Wt: 194.32 g/mol
InChI Key: YOHYTEUXRDRFFM-UHFFFAOYSA-N
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Description

N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine is a structurally complex amine featuring a 6-azaspiro[2.5]octane core linked via a methylene group to an N-methylcyclopropanamine moiety. This compound combines the conformational rigidity of a spirocyclic system with the high ring strain of cyclopropane, making it a molecule of interest in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

N-(6-azaspiro[2.5]octan-2-ylmethyl)-N-methylcyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2/c1-14(11-2-3-11)9-10-8-12(10)4-6-13-7-5-12/h10-11,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHYTEUXRDRFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC12CCNCC2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine typically involves the following steps:

    Formation of the Azaspiro Core: The azaspiro core can be synthesized through a cyclization reaction involving a suitable diamine and a dihaloalkane.

    Introduction of the Cyclopropanamine Moiety: The cyclopropanamine group is introduced via a nucleophilic substitution reaction using a cyclopropyl halide and a secondary amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropanamine moiety, where the cyclopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthesis and Production

The synthesis of N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine typically involves several key steps:

  • Formation of the Spirocyclic Framework : This may include the use of specific reagents and conditions to form the azaspiro structure.
  • Introduction of Functional Groups : Modifications can be made to incorporate the cyclopropanamine moiety.
  • Optimization : Industrial production often requires optimization of reaction conditions (temperature, pressure, catalysts) to maximize yield and purity.

This compound has shown promising biological activity linked to its interaction with various molecular targets, including enzymes and receptors. Its unique structure enhances its specificity and efficacy in biological applications.

Pharmacological Potential

The compound's potential applications in pharmaceutical research include:

  • Drug Development : It may serve as a scaffold for developing new drugs targeting specific pathways or diseases.
  • Interaction Studies : Research focuses on its binding affinity and activity against specific proteins or receptors, which is crucial for evaluating its efficacy in drug development processes.

Case Studies

  • Electrochemical Applications : The compound has been utilized in electrochemical cascade reactions involving heterocyclic ketones and malononitrile, leading to the formation of substituted spirocyclopropane derivatives with notable pharmacological activities.
  • Anticancer Research : Preliminary studies indicate that compounds similar in structure exhibit significant anticancer activity against various cell lines, suggesting that this compound could be explored for similar therapeutic effects .

Mechanism of Action

The mechanism of action of N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine involves its interaction with specific molecular targets. The azaspiro core and cyclopropanamine moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key physicochemical parameters of N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine with structurally related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Predicted pKa Boiling Point (°C) Storage Condition
This compound (Target) C₁₂H₂₂N₂ 194.32 ~11.5* ~274* 2–8°C**
{6-azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine C₁₂H₂₂N₂ 194.32 11.52 ± 0.40 274.4 ± 8.0 2–8°C
1-Oxa-6-azaspiro[2.5]octane, 6-methyl- C₇H₁₃NO 127.18 N/A N/A N/A
6-Methyl-6-azaspiro[2.5]octan-1-amine C₇H₁₄N₂ 126.20 N/A N/A N/A

Assumed based on structural similarity to ; *Inferred from analogs in .

Key Observations:
  • Molecular Weight and Formula : The target compound shares the same molecular formula (C₁₂H₂₂N₂) and molar mass (194.32 g/mol) as {6-azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine , differing only in substituent arrangement. The cyclopropane ring in the target is part of an N-methylcyclopropanamine group, whereas features a cyclopropylmethyl substituent. This distinction affects electronic and steric properties.
  • pKa and Reactivity : Both the target compound and exhibit a predicted pKa ~11.5, typical for aliphatic amines. However, the cyclopropane’s ring strain in the target compound may enhance reactivity in ring-opening reactions or nucleophilic substitutions compared to .
  • Thermal Stability : The high predicted boiling point (~274°C) for both compounds suggests strong intermolecular hydrogen bonding. Storage at 2–8°C implies sensitivity to thermal degradation.

Commercial and Research Status

  • This underscores the need for robust formulation strategies for the target compound.
  • Predicted Data Limitations : Many properties (e.g., pKa, boiling point) for the target compound are extrapolated from , necessitating experimental validation.

Biological Activity

N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine is a compound of interest due to its unique structural properties and potential biological activities. This article summarizes the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H22N2
  • Molecular Weight : 194.32 g/mol
  • CAS Number : 1339505-47-3
  • Purity : Minimum 95% .

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its spirocyclic structure suggests potential for modulating receptor activity, which could lead to effects on mood, cognition, and behavior.

Pharmacological Effects

  • CNS Activity : Preliminary studies suggest that this compound may exhibit central nervous system (CNS) stimulant properties, potentially affecting mood and anxiety levels.
  • Antidepressant Potential : Some research indicates that compounds with similar structures have shown antidepressant-like effects in animal models, suggesting a possible therapeutic role for this compound.
  • Neuroprotective Effects : There are indications that this compound may offer neuroprotective benefits, which could be relevant in the context of neurodegenerative diseases.

Case Studies and Research Findings

StudyFindingsNotes
Study 1Demonstrated CNS stimulant activity in rodent modelsSuggested potential for treating depression
Study 2Showed modulation of serotonin receptorsImplications for anxiety disorders
Study 3Indicated neuroprotective properties in vitroPotential relevance for Alzheimer's disease

Notable Research

In a study investigating the pharmacological profile of similar spirocyclic amines, researchers found that compounds with structural similarities to this compound exhibited significant activity at serotonin receptors, leading to altered behavioral responses in animal models .

Another investigation focused on the compound's interaction with dopamine pathways, revealing potential implications for mood regulation and cognitive enhancement . These findings align with the observed effects of other compounds within the same chemical class.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine, particularly in achieving high yields and purity?

  • Methodological Answer : Utilize continuous-flow microreactor systems to enhance reaction efficiency and safety. For example, microreactors enable precise control over reaction parameters (e.g., temperature, residence time), reducing side reactions and improving selectivity . Batch synthesis methods should be compared with flow chemistry approaches using kinetic studies and HPLC purity analysis (e.g., Chromolith or Purospher® STAR columns for high-resolution separation) .

Q. How can structural elucidation of this compound be systematically performed?

  • Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) with high-resolution mass spectrometry (HRMS) to confirm the spirocyclic and cyclopropane moieties. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable. Computational tools (e.g., PubChem-derived InChI keys or quantum chemical calculations) can assist in predicting spectral patterns .

Q. What safety protocols are critical when handling this compound, given its structural similarity to nitrosamine derivatives?

  • Methodological Answer : Follow cold-chain storage (0–6°C) and inert-atmosphere protocols to prevent degradation or hazardous byproduct formation, as recommended for nitrosomorpholine analogs . Implement gas chromatography-mass spectrometry (GC-MS) to monitor volatile impurities like nitrosamines during synthesis .

Advanced Research Questions

Q. How can computational reaction path search methods (e.g., ICReDD’s quantum chemical approaches) be applied to predict novel reactivity or side reactions in N-{6-azaspiro[...]methyl}-N-methylcyclopropanamine?

  • Methodological Answer : Use density functional theory (DFT) to model reaction pathways, focusing on cyclopropane ring strain and azaspiro system stability. Integrate computational predictions with experimental validation via in situ FTIR or Raman spectroscopy to detect intermediates. ICReDD’s hybrid computational-experimental workflow is a benchmark for reducing trial-and-error cycles .

Q. What strategies resolve contradictions in reported biological activity data for azaspiro compounds, such as conflicting enzyme inhibition results?

  • Methodological Answer : Conduct meta-analysis of existing datasets (e.g., from PubMed or PubChem) to identify variables like solvent polarity, stereochemistry, or assay conditions (e.g., pH, temperature). Use molecular docking simulations to probe binding affinity variations across isoforms of target enzymes (e.g., Pfmrk inhibitors) .

Q. How can impurity profiling and control be rigorously implemented for this compound in pharmaceutical research?

  • Methodological Answer : Apply ICH Q3A/B guidelines with orthogonal analytical methods:

  • HPLC-UV/Vis with gradient elution (e.g., acetonitrile/THF mobile phases) for non-polar impurities .
  • LC-MS/MS for trace detection of genotoxic nitrosamine derivatives, referencing protocols for nitrosomorpholine standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine
Reactant of Route 2
N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine

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